![molecular formula C12H19N3O2 B1406565 (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate CAS No. 1332326-40-5](/img/structure/B1406565.png)
(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1332326-40-5. It has a molecular weight of 237.3 and its molecular formula is C12H19N3O2 . It is stored in dry conditions at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.30 and a molecular formula of C12H19N3O2 . It is stored in dry conditions at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis and Radioprotective Effect : Novel chiral nitronyl nitroxyl radicals, including derivatives of tert-butyl pyrrolidine-1-carboxylate, were synthesized and evaluated for their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).
- Luminescent Properties : Research on imidazole-based heterocycles showed that derivatives like tert-butyl pyrrolidine-1-carboxylate exhibit unique photoluminescent efficiencies and photo-switching properties (Eseola et al., 2011).
- Catalytic Activities : Studies on ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including derivatives of tert-butyl pyrrolidine-1-carboxylate, revealed their potential catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Biological and Pharmaceutical Research
- Antilipidemic Agent Synthesis : The optical isomers of a compound structurally related to tert-butyl pyrrolidine-1-carboxylate were synthesized and evaluated for their antilipidemic activity (Ohno et al., 1999).
- Bioactive Analog Synthesis : The synthesis of novel 1,2,4-oxadiazole natural product analogs bearing the tert-butyl moiety demonstrated their potential for antitumor activity (Maftei et al., 2013).
Material Science Applications
- Extractants for Metal Ions : Imidazole and methyl-pyrazole based pyridine ligands, which include tert-butyl derivatives, were synthesized and evaluated for their effectiveness in extracting nickel(II) and copper(II) (Pearce et al., 2019).
Safety and Hazards
The compound carries a warning signal word. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl (2R)-2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-4-5-9(15)10-13-6-7-14-10/h6-7,9H,4-5,8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHITWFDHFOLATC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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